2-(4-Methoxyphenyl)-3-methylquinoline
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Overview
Description
2-(4-Methoxyphenyl)-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 4-position of the phenyl ring and a methyl group at the 3-position of the quinoline ring imparts unique chemical properties to this compound.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Related compounds such as 4-methoxyamphetamine have been shown to interact with alpha receptors and serotonin transporters .
Mode of Action
For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
Related compounds have been shown to impact oxidative stress and inflammatory markers .
Pharmacokinetics
Related compounds have been shown to exhibit predictable pharmacokinetic properties, with absorption and distribution influenced by various factors .
Result of Action
Related compounds have been shown to have neuroprotective effects under ischemic-like conditions, improving mitochondrial homeostasis and bioenergy, and inhibiting the mitochondrial apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-3-methylquinoline. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . For instance, 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl)benzo[d]thiazole compounds have been shown to inhibit monoamine oxidase (MAO) isoenzymes .
Cellular Effects
The cellular effects of 2-(4-Methoxyphenyl)-3-methylquinoline are currently unknown. Related compounds have been shown to influence cell function. For example, SalA-4g, a salidroside analogue, has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia .
Molecular Mechanism
Related compounds have been shown to interact with biomolecules and influence gene expression .
Temporal Effects in Laboratory Settings
Related compounds such as SalA-4g have been shown to demonstrate stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .
Dosage Effects in Animal Models
Related compounds have been shown to have therapeutic effects in animal models .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells .
Subcellular Localization
Related compounds have been shown to localize in specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst. For this compound, 4-methoxybenzaldehyde and 3-methylquinoline can be used as starting materials. The reaction typically proceeds under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-methylquinoline
- 2-(4-Methoxyphenyl)-4-methylquinoline
- 2-(4-Methoxyphenyl)-6-methylquinoline
Uniqueness
2-(4-Methoxyphenyl)-3-methylquinoline is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14-5-3-4-6-16(14)18-17(12)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPMLBCPNPDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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